molecular formula C15H13IN4O B8549821 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea

1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea

Cat. No.: B8549821
M. Wt: 392.19 g/mol
InChI Key: VYFHYSBFIRQOEE-UHFFFAOYSA-N
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Description

1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Iodination: The indazole core is then iodinated at the 3-position using iodine or iodinating reagents under specific conditions.

    Urea Formation: The iodinated indazole is reacted with benzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(3-chloro-1H-indazol-5-yl)-urea
  • 1-benzyl-3-(3-bromo-1H-indazol-5-yl)-urea
  • 1-benzyl-3-(3-fluoro-1H-indazol-5-yl)-urea

Uniqueness

1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further functionalization.

Properties

Molecular Formula

C15H13IN4O

Molecular Weight

392.19 g/mol

IUPAC Name

1-benzyl-3-(3-iodo-2H-indazol-5-yl)urea

InChI

InChI=1S/C15H13IN4O/c16-14-12-8-11(6-7-13(12)19-20-14)18-15(21)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)(H2,17,18,21)

InChI Key

VYFHYSBFIRQOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(NN=C3C=C2)I

Origin of Product

United States

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